(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2Z)-6-BENZYL-2-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of (2Z)-6-BENZYL-2-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazine core and subsequent functionalization. The synthetic route typically includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Functionalization: The core structure is then functionalized with various substituents, including the benzyl, butoxy, and phenyl groups, through a series of reactions such as alkylation, acylation, and condensation.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(2Z)-6-BENZYL-2-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-6-BENZYL-2-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to (2Z)-6-BENZYL-2-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE include:
- (2Z)-2-(4-ISOBUTOXY-3-METHOXYBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
- (2Z)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
These compounds share similar core structures but differ in their substituents, which can lead to differences in their chemical and biological properties. The uniqueness of (2Z)-6-BENZYL-2-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of functional groups, which can confer unique properties and applications.
Properties
Molecular Formula |
C33H29N5O3S |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H29N5O3S/c1-3-4-17-41-28-16-15-24(18-22(28)2)30-25(21-37(36-30)26-13-9-6-10-14-26)20-29-32(40)38-33(42-29)34-31(39)27(35-38)19-23-11-7-5-8-12-23/h5-16,18,20-21H,3-4,17,19H2,1-2H3/b29-20- |
InChI Key |
LBVBKVKUANEWNC-BRPDVVIDSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6)C |
Origin of Product |
United States |
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